molecular formula C13H14ClN3O4 B2515946 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 957011-64-2

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2515946
CAS No.: 957011-64-2
M. Wt: 311.72
InChI Key: DYBOUCWZPBKPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The chemical identity of this compound is established through its systematic nomenclature and molecular characteristics. According to chemical supplier databases, this compound is assigned the Chemical Abstracts Service registry number 957011-64-2 and possesses the molecular formula C13H14ClN3O4 with a molecular weight of 311.72 grams per mole. The International Union of Pure and Applied Chemistry name follows standard nomenclature conventions, clearly indicating the chlorinated acetamide functionality connected to a substituted imidazolidinone ring system.

The structural complexity of this compound is reflected in its International Chemical Identifier code: 1S/C13H14ClN3O4/c1-13(8-3-5-9(21-2)6-4-8)11(19)17(12(20)15-13)16-10(18)7-14/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18). This identifier captures the complete connectivity and stereochemical information necessary for unambiguous chemical identification. The International Chemical Identifier Key DYBOUCWZPBKPIW-UHFFFAOYSA-N provides a condensed representation that facilitates database searches and cross-referencing across chemical information systems.

The systematic nomenclature reveals several key structural features: the presence of a chlorine atom at the second position of the acetamide moiety, the 4-methoxyphenyl substitution on the imidazolidinone nitrogen, and the methyl substitution at the 4-position of the imidazolidinone ring. These substitution patterns contribute to the compound's unique chemical properties and distinguish it from other members of the imidazolidinone family.

Property Value Source
Chemical Abstracts Service Number 957011-64-2
Molecular Formula C13H14ClN3O4
Molecular Weight 311.72 g/mol
International Chemical Identifier Key DYBOUCWZPBKPIW-UHFFFAOYSA-N
International Union of Pure and Applied Chemistry Name 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]acetamide

Historical Development in Heterocyclic Chemistry

The historical development of compounds related to this compound traces back to fundamental discoveries in heterocyclic chemistry, particularly those involving five-membered nitrogen-containing rings. The foundational work on imidazole derivatives began in the nineteenth century, with imidazole itself being recognized as a five-membered heterocyclic moiety containing two double bonds, three carbon atoms, and two nitrogen atoms. This structural motif, also known as 1,3-diazole, established the basic framework upon which more complex derivatives would later be developed.

The evolution toward imidazolidinone structures represents a significant advancement in heterocyclic chemistry, involving the saturation of the imidazole ring and incorporation of carbonyl functionality. Imidazolidinones, as a class of 5-membered ring heterocycles structurally related to imidazolidine, feature a saturated C3N2 nucleus with urea or amide functional groups in specific positions. The development of 2-imidazolidinones, which are cyclic derivatives of urea, has been particularly significant in pharmaceutical chemistry, with compounds such as 1,3-dimethyl-2-imidazolidinone serving as polar solvents and Lewis bases.

Recent synthetic methodologies have demonstrated sophisticated approaches to imidazolidinone synthesis. Research has shown the development of pseudo-multicomponent one-pot protocols for synthesizing 1,3-disubstituted imidazolidin-2-ones, employing trans-(R,R)-diaminocyclohexane for in situ Schiff base formation, followed by reduction and cyclization with carbonyldiimidazole. These methodological advances have achieved yields ranging from 55% to 81%, representing significant progress in synthesizing heterocyclic compounds with biological and pharmacological applications.

The incorporation of acetamide functionality into imidazolidinone structures represents a further evolution in this field. Patents describe 2,5-dioxoimidazolidin-4-yl acetamides and their analogues as inhibitors of metalloproteinase MMP12, indicating the therapeutic potential of such structural motifs. These developments demonstrate how historical advances in heterocyclic chemistry have led to the creation of increasingly complex molecules with specific biological targets and potential therapeutic applications.

Position Within Imidazolidinone and Acetamide Derivatives

The positioning of this compound within the broader context of imidazolidinone and acetamide derivatives reveals its significance as a representative member of a structurally diverse chemical family. Imidazolidinones encompass both 2-imidazolidinones and 4-imidazolidinones, each with distinct synthetic pathways and applications. The target compound belongs to the 2,5-dioxoimidazolidin class, which incorporates dual carbonyl functionality that significantly influences its chemical reactivity and potential applications.

Within the acetamide derivative classification, this compound exemplifies the sophisticated substitution patterns achievable through modern synthetic chemistry. The chloroacetamide moiety provides a reactive site for further chemical transformations, while the substituted imidazolidinone ring system offers additional points for structural modification. Research has demonstrated that various halogenated and alkylated aromatic substituents can be incorporated into imidazolidinone derivatives, creating libraries of compounds with diverse biological activities.

Comparative analysis with related structures reveals the unique position of this compound. While 4-imidazolidinones can be prepared from phenylalanine through amidation with methylamine followed by condensation with acetone, the synthesis of 2,5-dioxoimidazolidinones typically requires more sophisticated methodologies. The presence of the 4-methoxyphenyl group distinguishes this compound from simpler derivatives and contributes to its distinct chemical profile.

The compound's position within pharmaceutical chemistry is underscored by its structural similarity to bioactive molecules. Drugs featuring imidazolidinone ring systems include various therapeutic agents with antimicrobial and enzyme inhibitory properties. The evaluation of antibacterial and antifungal activities for synthesized imidazolidinone compounds has shown significant therapeutic potential, with optimal activities observed for compounds bearing specific aromatic substitution patterns.

Structural Class Key Features Representative Examples Applications
2-Imidazolidinones Cyclic urea derivatives 1,3-Dimethyl-2-imidazolidinone Polar solvents, Lewis bases
4-Imidazolidinones Carbonyl at position 4 Phenylalanine derivatives Catalysts, pharmaceuticals
2,5-Dioxoimidazolidinones Dual carbonyl functionality Target compound Enzyme inhibitors
Acetamide derivatives N-acetyl functionality Chloroacetamides Reactive intermediates

The structural complexity of this compound positions it as an advanced member of the imidazolidinone family, incorporating multiple functional groups that enhance its potential for diverse chemical interactions and applications. Recent synthetic advances have demonstrated the feasibility of creating such complex structures through multicomponent reaction strategies, utilizing statistical analysis to optimize reaction conditions and achieve sustainable, efficient synthetic protocols.

Properties

IUPAC Name

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c1-13(8-3-5-9(21-2)6-4-8)11(19)17(12(20)15-13)16-10(18)7-14/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBOUCWZPBKPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2,5-dioxoimidazolidin-1-ylamine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide has been investigated for its potential as:

  • Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxoimidazolidin moiety is believed to enhance biological activity through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Studies have shown that derivatives of this compound can demonstrate significant antimicrobial properties. The presence of the chloro and methoxy groups contributes to its efficacy against bacterial strains, making it a candidate for further development as an antibacterial agent.

Material Science

The compound's unique structure allows it to be utilized in the development of novel materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of a series of imidazolidin derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, a derivative of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

2-Chloro-N-(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide (CAS: 957011-62-0)

  • Key Differences : The 4-position substituent is ethyl instead of 4-methoxyphenyl.
  • Impact: Reduced aromatic interactions due to the absence of the methoxyphenyl group. Lower molecular weight (284.72 g/mol vs. 311.72 g/mol) and altered lipophilicity (LogP ~1.8 vs. ~2.3) .

2-[Cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

  • Key Differences: Incorporates a tertiary amine (cyclopentyl(methyl)amino) instead of chloroacetamide.
  • Impact :
    • Enhanced hydrogen-bonding capacity due to the amine group.
    • Higher molecular weight (374.43 g/mol) and increased solubility in polar solvents .

2-[4-(4-Tert-Butylphenyl)-4-Methyl-2,5-Dioxoimidazolidin-1-YL]-N-(1-Cyanocyclopentyl)Acetamide (CAS: 1240817-41-7)

  • Key Differences: Features a tert-butylphenyl group and a cyanocyclopentyl substituent.
  • Impact: Increased steric bulk (molecular weight: 396.5 g/mol) likely reduces metabolic clearance.

Functional Analogues

N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide

  • Key Differences: Contains a quinazolinone core instead of imidazolidinone.
  • Demonstrated anticonvulsant activity in preclinical models, suggesting a divergent pharmacological profile compared to the target compound .

2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

  • Key Differences : Pyrazolone core with dichlorophenyl and phenyl substituents.
  • Higher melting point (473–475 K vs. ~450 K estimated for the target compound) due to stronger intermolecular interactions .

Pharmacological and Physicochemical Comparisons

Property Target Compound 4-Ethyl Analog Cyclopentyl(methyl)amino Analog Quinazolinone Analog
Molecular Weight (g/mol) 311.72 284.72 374.43 349.21
LogP (Predicted) 2.3 1.8 2.9 3.1
Aqueous Solubility (mg/mL) 0.12 0.25 0.08 0.05
Melting Point ~450 K ~430 K Not reported 473–475 K
Bioactivity Under investigation None reported Kinase inhibition (CK1δ) Anticonvulsant

Biological Activity

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a chloro group and a methoxyphenyl moiety, which are known to influence its pharmacological properties.

  • Molecular Formula : C10H12ClN3O3
  • CAS Number : 877041-39-9
  • Molecular Weight : 245.67 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections summarize the findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that imidazolidinone derivatives possess significant anticancer properties. For instance, compounds with similar imidazolidinone structures have been reported to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit specific signaling pathways involved in tumor growth.
  • Case Study : A derivative of imidazolidinone was tested against breast cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.2Apoptosis Induction
Compound BHeLa (Cervical Cancer)3.8Cell Cycle Arrest

Analgesic Activity

The analgesic properties of similar compounds have been explored extensively. The docking studies suggest that these compounds may interact effectively with cyclooxygenase (COX) enzymes, which are critical in pain and inflammation pathways.

  • Research Findings : A comparative study showed that derivatives with a similar structure to this compound exhibited significant analgesic effects in animal models.
CompoundModel UsedEffectiveness
Compound CHot Plate TestSignificant Reduction in Pain Response
Compound DFormalin TestDose-dependent Analgesia

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Compounds with similar functional groups have been shown to possess activity against various bacterial strains.

  • Case Study : Testing against Staphylococcus aureus and Escherichia coli revealed that certain derivatives displayed notable antibacterial activity.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reacting substituted imidazolidinone precursors with chloroacetyl chloride derivatives. Key steps include:

  • Precursor Preparation : Cyclization of 4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidine under acidic/basic conditions.
  • Chloroacetylation : Dropwise addition of chloroacetyl chloride (1.5 mol) to the amine precursor in chloroform under cold conditions (0–5°C) to minimize side reactions .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress.
  • Purification : Isolation via column chromatography or recrystallization.
    • Optimization : Adjusting solvent polarity (e.g., DMF for solubility), stoichiometry, and reaction time improves yields. For example, excess chloroacetyl chloride (1.5 mol) ensures complete acetylation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1667 cm⁻¹) and N-H stretches (~3509 cm⁻¹) in the imidazolidinone and acetamide moieties .
  • ¹H NMR : Key signals include the methoxy group (δ 3.8 ppm, singlet) and aromatic protons (δ 6.9–7.5 ppm) from the 4-methoxyphenyl group. The methyl group on the imidazolidinone appears as a singlet at δ 1.2–1.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous compounds) confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions may arise from:

  • Purity Variations : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. For example, a purity threshold of >95% is critical for reproducible bioactivity assays .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times. Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Structural Confirmation : Re-analyze batches with conflicting data via X-ray crystallography (if crystalline) to rule out stereochemical variations .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry of the chloroacetamide group at the B3LYP/6-31G(d) level to model its electrophilicity. The C-Cl bond length (~1.79 Å) and Löwdin charges predict susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways. Polar solvents stabilize transition states, accelerating substitution .
  • In Silico Docking : Predict interactions with biological targets (e.g., kinases) using AutoDock Vina. The methoxyphenyl group may engage in π-π stacking with hydrophobic binding pockets .

Q. How can thermal stability and degradation pathways be analyzed for this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. A sharp weight loss at ~250°C indicates decomposition of the acetamide group .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic degradation peaks.
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis of the chloroacetamide group in aqueous buffers (pH 7.4) is a common pathway .

Contradiction Analysis Framework

  • Example : Conflicting cytotoxicity data (IC₅₀ = 10 μM vs. 50 μM in two studies).
    • Step 1 : Verify compound identity (NMR, HRMS).
    • Step 2 : Assess purity (HPLC) and storage conditions (e.g., degradation in DMSO stocks).
    • Step 3 : Re-test under standardized assay conditions (e.g., MTT assay, 48h exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.